(5-Amino-1,4-diphenyl-1H-pyrazol-3-YL)(piperidin-1-YL)methanone
Overview
Description
(5-Amino-1,4-diphenyl-1H-pyrazol-3-YL)(piperidin-1-YL)methanone: is a complex organic compound that belongs to the class of benzoylpyrazoles[_{{{CITATION{{{1{[5-AMINO-1-(4-FLUOROPHENYL)-1H-PYRAZOL-4-YL]3-(PIPERIDIN-4-YLOXY .... These compounds are characterized by the presence of a benzoyl group substituted with a pyrazole ring[{{{CITATION{{{_1{[5-AMINO-1-(4-FLUOROPHENYL)-1H-PYRAZOL-4-YL]3-(PIPERIDIN-4-YLOXY ...
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Amino-1,4-diphenyl-1H-pyrazol-3-YL)(piperidin-1-YL)methanone typically involves multiple steps, starting with the formation of the pyrazole core. One common approach is the reaction of phenylhydrazine with a suitable diketone under acidic conditions to form the pyrazole ring
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up, ensuring that reaction conditions are optimized for maximum yield and purity. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
(5-Amino-1,4-diphenyl-1H-pyrazol-3-YL)(piperidin-1-YL)methanone: can undergo various types of chemical reactions, including:
Oxidation: : The amino group can be oxidized to form a nitro group.
Reduction: : The nitro group can be reduced to an amine.
Substitution: : The hydrogen atoms on the pyrazole ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Typical reducing agents include iron (Fe) and hydrogen gas (H₂).
Substitution: : Nucleophilic substitution reactions often use strong bases or nucleophiles such as sodium hydride (NaH) or sodium methoxide (NaOCH₃).
Major Products Formed
Oxidation: : Formation of nitro derivatives.
Reduction: : Formation of amine derivatives.
Substitution: : Formation of various substituted pyrazoles.
Scientific Research Applications
(5-Amino-1,4-diphenyl-1H-pyrazol-3-YL)(piperidin-1-YL)methanone: has shown potential in several scientific research applications:
Chemistry: : Used as a building block in the synthesis of more complex molecules.
Biology: : Investigated for its biological activity, including potential antimicrobial and anticancer properties.
Medicine: : Studied for its therapeutic potential in treating various diseases.
Industry: : Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which (5-Amino-1,4-diphenyl-1H-pyrazol-3-YL)(piperidin-1-YL)methanone exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and the biological system .
Comparison with Similar Compounds
(5-Amino-1,4-diphenyl-1H-pyrazol-3-YL)(piperidin-1-YL)methanone: can be compared with other similar compounds, such as:
5-Amino-1-phenyl-1H-pyrazol-4-yl)(phenyl)methanone: : Similar structure but different substituents.
5-Amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl)(3-(piperidin-4-yloxy): : Similar core structure but different functional groups.
These compounds share the pyrazole ring but differ in their substituents, leading to variations in their chemical properties and biological activities.
Properties
IUPAC Name |
(5-amino-1,4-diphenylpyrazol-3-yl)-piperidin-1-ylmethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O/c22-20-18(16-10-4-1-5-11-16)19(21(26)24-14-8-3-9-15-24)23-25(20)17-12-6-2-7-13-17/h1-2,4-7,10-13H,3,8-9,14-15,22H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEEYWYNWBKFWTM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=NN(C(=C2C3=CC=CC=C3)N)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40662909 | |
Record name | (5-Amino-1,4-diphenyl-1H-pyrazol-3-yl)(piperidin-1-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40662909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1076197-32-4 | |
Record name | (5-Amino-1,4-diphenyl-1H-pyrazol-3-yl)(piperidin-1-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40662909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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